

# An In-Depth Technical Guide to the Mechanism of Action of KN1022 (JSKN022)

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## Compound of Interest

Compound Name: KN1022

Cat. No.: B8677767

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## Introduction

**KN1022**, also known as JSKN022, is an investigational first-in-class bispecific antibody-drug conjugate (ADC) developed by Alphamab Oncology. It is designed for the treatment of advanced malignant solid tumors, particularly those that are refractory or resistant to PD-1/PD-L1 inhibitors. This technical guide provides a comprehensive overview of the core mechanism of action of JSKN022, including its molecular design, preclinical data, and the experimental protocols used in its evaluation.

## Core Mechanism of Action

JSKN022 is a multi-faceted therapeutic agent that combines the principles of targeted therapy and immunotherapy. Its mechanism of action can be broken down into several key steps:

- **Bispecific Targeting:** JSKN022 is engineered to simultaneously bind to two distinct targets on the surface of tumor cells: Programmed Death-Ligand 1 (PD-L1) and integrin  $\alpha\beta6$ .<sup>[1][2]</sup> This dual-targeting approach is intended to enhance tumor cell selectivity and internalization.
- **Internalization:** Upon binding to either PD-L1 or integrin  $\alpha\beta6$ , JSKN022 is internalized into the tumor cell through target-mediated endocytosis.<sup>[2][3]</sup> Preclinical studies have shown that JSKN022 has a superior internalization capacity in cancer cells compared to monospecific antibodies.<sup>[4]</sup>

- **Lysosomal Trafficking and Payload Release:** Once inside the cell, JSKN022 is transported to the lysosome. The ADC is designed with a cleavable linker that is hydrolyzed by lysosomal enzymes, such as cathepsin B.[2][3] This enzymatic cleavage releases the cytotoxic payload, a topoisomerase I inhibitor known as T01.[4]
- **Induction of Apoptosis:** The released T01 payload induces apoptosis (programmed cell death) in the targeted tumor cells.[2][3]
- **Bystander Effect:** The T01 payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells. This "bystander effect" can enhance the overall anti-tumor activity of the ADC.
- **Immunomodulation:** In addition to its cytotoxic effects, JSKN022 is also designed to modulate the tumor microenvironment. By targeting PD-L1, it can block the interaction between PD-L1 on tumor cells and PD-1 on immune cells, thereby relieving the suppression of the anti-tumor immune response.[4] Furthermore, the payload has been suggested to block TGF- $\beta$  signaling, which can further enhance immune function.[3][5]

## Molecular and Preclinical Data

### Binding and Specificity

Preclinical studies have demonstrated that JSKN022 specifically binds to both human PD-L1 and integrin  $\alpha\beta 6/8$  proteins without cross-reactivity with other integrin family members.[4] Flow cytometry assays have shown a superior binding capacity of JSKN022 compared to its parental monospecific antibodies.[4]

Parameter	Target	Method	Result
Binding Specificity	PD-L1	ELISA	Specific binding confirmed
Integrin $\alpha\beta 6/8$	ELISA	Specific binding confirmed	
Binding Capacity	PD-L1 & Integrin	Flow Cytometry	Superior binding compared to parental antibodies

## Internalization

JSKN022 has demonstrated enhanced internalization in cancer cell lines compared to monospecific antibodies.[\[4\]](#)

Cell Line	Assay Type	Result
HCC4006	In vitro	Superior internalization compared to mono-target antibodies
Capan-2	In vitro	Superior internalization compared to mono-target antibodies

## In Vitro and In Vivo Efficacy

JSKN022 has shown potent anti-tumor activity in both in vitro and in vivo preclinical models.[\[1\]](#) It effectively inhibits the proliferation of cancer cells and demonstrates greater tumor suppression than single-target ADCs in preclinical cancer models.[\[4\]](#)[\[5\]](#)

Model Type	Details	Result
In Vitro	Cancer cell proliferation assays	Effective inhibition of cancer cell proliferation
In Vivo	Preclinical cancer models	Greater tumor suppression than single-target ADCs

## Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of JSKN022 have been summarized from publicly available information.

## Binding Assays

- Bridging ELISA: To confirm simultaneous binding to both PD-L1 and integrin  $\alpha\beta 6/8$ .[\[4\]](#)

- Flow Cytometry: To assess the binding capacity of JSKN022 to cancer cell lines expressing the target antigens.[\[4\]](#)

## Internalization Assay

The internalization rate of JSKN022 compared to parental antibodies was assessed in HCC4006 and BxPC-3 tumor cells.[\[4\]](#) While the specific methodology is not detailed in the available resources, such assays typically involve labeling the antibody with a fluorescent dye and measuring the increase in intracellular fluorescence over time using flow cytometry or high-content imaging.

## In Vitro Cell Proliferation Assay

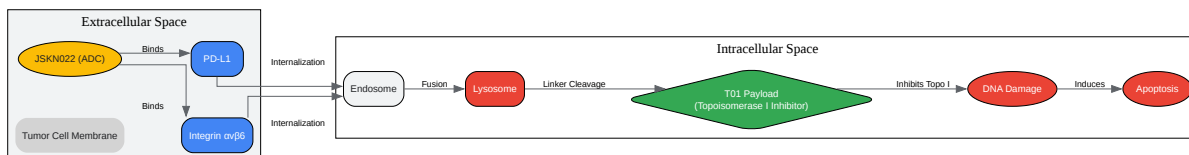
The anti-proliferative activity of JSKN022 was examined in a range of cancer cell lines.[\[4\]](#) These assays typically involve seeding cancer cells in multi-well plates, treating them with a dilution series of the ADC, and measuring cell viability after a set incubation period (e.g., 72 hours) using a colorimetric or fluorometric reagent that measures metabolic activity (e.g., MTT, resazurin) or ATP content.

## In Vivo Tumor Xenograft Studies

The in vivo anti-tumor efficacy of JSKN022 was evaluated in cell-derived xenograft (CDX) models.[\[4\]](#) This typically involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the animals are treated with JSKN022, control antibodies, or vehicle, and tumor growth is monitored over time.

## Visualizations

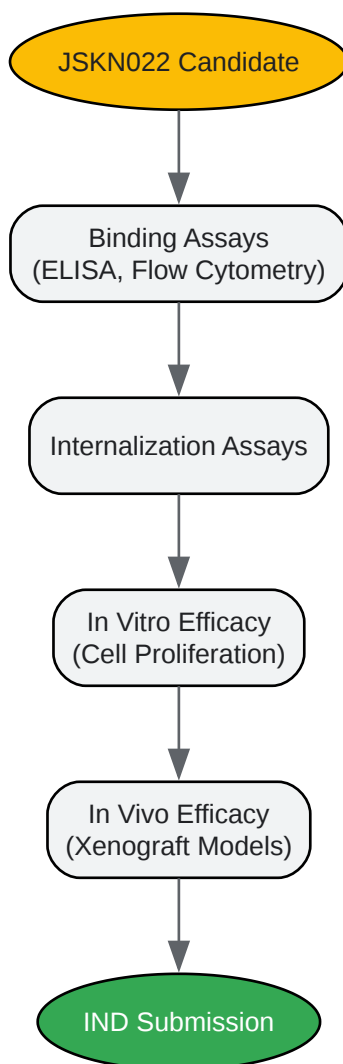
### Signaling Pathway



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Caption: Mechanism of action of JSKN022 from cell surface binding to apoptosis.

## Experimental Workflow



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Caption: Preclinical evaluation workflow for JSKN022.

## Conclusion

JSKN022 represents a novel and promising approach to cancer therapy by combining the precision of a bispecific antibody with the potent cytotoxicity of a topoisomerase I inhibitor. Its multifaceted mechanism of action, which includes dual-targeting, efficient internalization, a bystander effect, and immunomodulation, suggests its potential to overcome resistance to existing therapies. The preclinical data to date support its continued development, and a Phase I clinical trial has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors.

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